4,4-Dimethyl-pentanoic acid methyl ester

Description

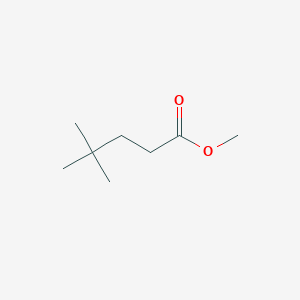

4,4-Dimethyl-pentanoic acid methyl ester (CAS RN: 16812-85-4) is a branched-chain fatty acid methyl ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.20 g/mol. Its IUPAC name is methyl 4,4-dimethylpentanoate, characterized by a pentanoic acid backbone substituted with two methyl groups at the fourth carbon and esterified with methanol. This compound is structurally distinct due to its geminal dimethyl substitution, which confers unique steric and electronic properties compared to linear or monomethyl-substituted esters.

Key physicochemical properties include:

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

methyl 4,4-dimethylpentanoate |

InChI |

InChI=1S/C8H16O2/c1-8(2,3)6-5-7(9)10-4/h5-6H2,1-4H3 |

InChI Key |

YSEQYIDUBUJABL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,4-dimethyl-pentanoic acid methyl ester with structurally related esters, focusing on molecular features and substituents:

Hydroxy-Substituted Derivatives

Its hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the parent ester.

Oxo-Substituted Derivatives

4,4-Dimethyl-3-oxo-pentanoic acid ethyl ester (C₉H₁₆O₃) is a β-keto ester, a versatile intermediate in Claisen condensations and heterocyclic synthesis. The oxo group at C3 allows for nucleophilic attacks, facilitating the formation of enolates.

Amino-Substituted Derivatives

(R)-3-Amino-4,4-dimethyl-pentanoic acid methyl ester hydrochloride (C₈H₁₈ClNO₂) is an amino acid ester used in peptide synthesis. The amino group introduces basicity, requiring protection/deprotection strategies during reactions.

Ethyl vs. Methyl Esters: Reactivity and Physical Properties

Ethyl esters (e.g., 4,4-dimethyl-3-oxo-pentanoic acid ethyl ester) generally exhibit lower volatility and higher boiling points than methyl esters due to increased molecular weight. For example, the ethyl ester of 4-oxo-pentanoic acid has a calculated boiling point of 202.67 kPa, whereas methyl esters typically boil 20–30°C lower. Ethyl esters are also less polar, impacting their solubility in aqueous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.